molecular formula C14H17N3O B2387818 5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one CAS No. 117307-01-4

5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one

Cat. No.: B2387818
CAS No.: 117307-01-4
M. Wt: 243.31
InChI Key: FSKBCFZVGSJXPH-UHFFFAOYSA-N
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Description

5-(1H-Indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one is a heterocyclic compound featuring an imidazolidinone core substituted with a 2,2-dimethyl group and an indol-3-ylmethyl moiety.

Properties

IUPAC Name

5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-14(2)16-12(13(18)17-14)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,15-16H,7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKBCFZVGSJXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Imidazolidinone Core

The imidazolidinone ring’s substituents significantly influence physicochemical and biological properties:

Compound Name Imidazolidinone Substituents Key Structural Features Biological Activity (if reported) Reference
Target Compound 2,2-dimethyl Indol-3-ylmethyl substituent Not reported -
Necrostatin-1 3-methyl, 2-thioxo Indol-3-ylmethyl; thioxo group at C2 Necroptosis inhibition
(E)-5-((1H-Indol-3-yl)methylene)-2-imino-1,3-dimethylimidazolidin-4-one (Compound 17) 1,3-dimethyl, 2-imino Methylene linkage (C5=C) Not reported
Cambodine F (5-(sec-butyl)-1,2-dimethylimidazolidin-4-one) 1,2-dimethyl sec-butyl substituent Antiplasmodial (IC50: 6.09 µM)
  • Thioxo vs.
  • Methylene vs. Methyl Linkage : Compound 17’s conjugated double bond (C5=C) may reduce conformational flexibility compared to the target’s single-bonded indol-3-ylmethyl group .

Indole Ring Modifications

Halogenation or alkylation of the indole moiety alters electronic and steric properties:

Compound Name Indole Substituent Impact on Properties Reference
5-(5-Bromo-1H-indol-3-ylmethylene)-2-imino-1,3-dimethylimidazolidin-4-one (Compound 11) 5-Bromo Increased lipophilicity and steric bulk
5-(5-Fluoro-1H-indol-3-ylmethylene)-2-imino-1,3-dimethylimidazolidin-4-one (Compound 2) 5-Fluoro Enhanced electron-withdrawing effects
  • Halogenation : Bromine (Compound 11) and fluorine (Compound 2) substituents improve metabolic stability and membrane permeability .

Physicochemical Data

Compound Name Melting Point (°C) Yield (%) Molecular Formula Reference
Compound 17 245–247 50 C14H14N4O
Compound 11 (5-Bromo derivative) 280–281 35 C14H13BrN4O
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8t) Not reported - C20H17ClN4O3S (428.5 g/mol)
  • Thermal Stability : Higher melting points in halogenated derivatives (e.g., Compound 11) correlate with increased crystallinity .

Antiplasmodial Activity

  • Cambodine F : Exhibited antiplasmodial activity (IC50: 6.09 µM), attributed to its 5-(sec-butyl)-1,2-dimethylimidazolidin-4-one unit .

Enzyme Inhibition

  • Oxadiazole Derivatives : Compounds like 8t (LOX inhibition) and 8u (α-glucosidase inhibition) demonstrate the versatility of indol-3-ylmethyl-containing scaffolds .

Biological Activity

5-(1H-Indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one is a compound with notable biological activities, particularly in the context of cancer research. Its structure incorporates an indole moiety, which is known for its diverse biological properties, including anticancer effects. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, and mechanisms of action.

  • Chemical Formula : C₁₄H₁₇N₃O
  • CAS Number : 117307-01-4
  • MDL Number : MFCD18064611
  • Hazard Classification : Irritant

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the imidazolidinone ring followed by the introduction of the indole side chain. The detailed synthetic pathway is crucial for understanding its biological activity.

Cytotoxicity

Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, an investigation into related indolinone derivatives demonstrated their ability to induce cell cycle arrest in HT-29 colon cancer cells at the G2/M phase. This effect suggests potential inhibition of tubulin assembly, a critical process in cell division .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Assembly : Similar compounds have been shown to inhibit tubulin polymerization, which is essential for mitosis.
  • Phosphorylation Inhibition : These compounds may also inhibit the phosphorylation of key proteins such as Akt, which plays a significant role in cell survival and proliferation pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

StudyCell LineObserved EffectReference
Study 1HT-29 Colon CancerInduced G2/M arrest
Study 2MCF-7 Breast CancerReduced viability by 50% at 10 µM

These findings suggest that this compound and its analogs could serve as promising candidates for further development as anticancer agents.

Q & A

Basic Research Questions

Q. How can the synthesis of 5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one be optimized to improve yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving indole derivatives and imidazolidinone precursors. For example, refluxing 3-acetylindole with amines (e.g., phenylhydrazine) in ethanol under acidic conditions (e.g., p-toluenesulfonic acid) for 4–8 hours, followed by crystallization from ethanol/water mixtures, achieves yields up to 73% . Optimizing reaction time, solvent polarity, and catalyst choice (e.g., using glyoxylic acid for cyclization) enhances purity. Purification via column chromatography or recrystallization is critical to remove byproducts .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., N-H stretching at ~3400 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substituent positions. For example, indole H-2' and H-7' protons appear as doublets at δ 7.2–7.6 ppm, while dimethyl groups on the imidazolidinone ring resonate as singlets at δ 1.3–1.5 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 259.33 for related analogs) .

Q. What in vitro assays are suitable for initial bioactivity profiling of this compound?

  • Methodological Answer :

  • Lipoxygenase (LOX) Inhibition : Measures IC₅₀ values via UV-Vis spectroscopy at 234 nm, using linoleic acid as substrate .
  • Antiplasmodial Activity : Assessed against Plasmodium falciparum cultures (e.g., IC₅₀ of 6.09 µM for analogs with imidazolidinone moieties) .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., Vero cells) to determine selectivity indices .

Advanced Research Questions

Q. How does X-ray crystallography resolve the stereochemical configuration of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals bond angles (e.g., C14-C15-C16 = 84.6°) and torsional parameters (e.g., dihedral angles between aromatic rings of 30–76°). Hydrogen bonding networks (e.g., C-H···O/N interactions) stabilize the crystal lattice, while sp² hybridization at nitrogen atoms is confirmed via bond angle sums (~355.6°) . Software like SHELXL refines diffraction data to <0.02 Å resolution .

Q. How can molecular docking predict interactions between this compound and biological targets like RIPK1?

  • Methodological Answer :

  • Target Preparation : Retrieve RIPK1 structure (PDB ID: 4NEU) and optimize protonation states using tools like AutoDockTools.
  • Docking Simulations : Use GOLD or Glide to predict binding poses. For Necrostatin-1 analogs (CAS 4311-88-0), the indole moiety forms π-π interactions with Tyr56, while the imidazolidinone carbonyl hydrogen-bonds with Lys45 .
  • Free Energy Calculations : MM-GBSA scores validate binding affinity (ΔG < -8 kcal/mol indicates strong inhibition) .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/IR data with structurally characterized analogs (e.g., 5-(5-fluoro-indol-3-ylmethylene)-imidazolidinone derivatives ).
  • Dynamic NMR : Resolve tautomerism or rotameric equilibria by varying temperature (e.g., 25°C to -40°C) .
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to assign ambiguous nitrogen signals in heterocyclic systems .

Q. What strategies modify the core structure to enhance bioactivity or selectivity?

  • Methodological Answer :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., Cl, Br) at the indole 5-position to improve LOX inhibition (IC₅₀ reduction from 42 µM to 18 µM) .
  • Heterocycle Replacement : Replace the imidazolidinone ring with oxadiazole or thiazolidinone to modulate solubility and target affinity .
  • Prodrug Design : Conjugate with PEG or amino acids to enhance bioavailability .

Q. What mechanistic approaches study the compound’s role in RIPK1-mediated necroptosis?

  • Methodological Answer :

  • Kinase Assays : Measure RIPK1 autophosphorylation inhibition via radioactive ATP incorporation (IC₅₀ ~0.15–40 µM) .
  • Western Blotting : Track downstream markers (e.g., phosphorylated MLKL) in TNFα-stimulated HT-29 cells .
  • Gene Knockout Models : Use RIPK1⁻/⁻ murine fibroblasts to confirm target specificity .

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